1-(3-Fluorophenyl)pyrrolidin-2-one
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Overview
Description
1-(3-Fluorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a fluorine atom on the phenyl ring enhances the compound’s reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
1-(3-Fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using electrophilic or nucleophilic reagents.
Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Fluorophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: The compound is used in the synthesis of drugs, dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the spatial orientation of substituents . The exact molecular targets and pathways involved may vary based on the specific application and context.
Comparison with Similar Compounds
1-(3-Fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A parent compound with similar structural features but lacking the fluorine atom.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that may alter their reactivity and biological activity.
Prolinol: A derivative with different stereochemistry and biological profiles.
The presence of the fluorine atom in this compound enhances its reactivity and potential biological activity, making it unique among its analogs.
Properties
Molecular Formula |
C10H10FNO |
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Molecular Weight |
179.19 g/mol |
IUPAC Name |
1-(3-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10FNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2 |
InChI Key |
LFSSACFZGXDKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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